3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide
Overview
Description
3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide is an organic compound with the molecular formula C18H14N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide typically involves the following steps:
Nitration of 3-methylbenzamide: The starting material, 3-methylbenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Nucleophilic Aromatic Substitution: The nitrated product undergoes nucleophilic aromatic substitution with naphthalen-1-amine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMSO.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: 3-methyl-N-(naphthalen-1-yl)-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 3-carboxy-N-(naphthalen-1-yl)-4-nitrobenzamide.
Scientific Research Applications
3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthalene ring may facilitate binding to hydrophobic pockets in proteins, influencing enzyme activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(naphthalen-1-yl)benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-nitro-N-(naphthalen-1-yl)benzamide: Lacks the methyl group, which may affect its binding affinity and pharmacokinetic properties.
3-methyl-N-(phenyl)-4-nitrobenzamide: Lacks the naphthalene ring, leading to differences in hydrophobic interactions and overall molecular stability.
Uniqueness
3-methyl-N-(naphthalen-1-yl)-4-nitrobenzamide is unique due to the presence of both the nitro group and the naphthalene ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
3-Methyl-N-(naphthalen-1-yl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves:
- Nitration of 3-methylbenzamide : The starting material is treated with concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
- Nucleophilic Aromatic Substitution : The nitrated product reacts with naphthalen-1-amine in a polar aprotic solvent like DMSO, facilitated by a base such as potassium carbonate.
Chemical Reactions
The compound can undergo various reactions, including:
- Reduction : The nitro group can be converted to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution : The nitro group can be replaced by other nucleophiles.
- Oxidation : The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitro group can form reactive intermediates that interact with cellular components, while the naphthalene ring enhances binding to hydrophobic pockets in proteins, potentially influencing enzyme activity and signaling pathways.
Pharmacological Properties
Research indicates that this compound may possess several pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, although specific IC50 values are yet to be established.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some analogs showing promising results in preclinical models .
Case Studies and Research Findings
A review of the literature reveals several studies focused on the biological activity of similar compounds, which provide insights into the potential effects of this compound:
Properties
IUPAC Name |
3-methyl-N-naphthalen-1-yl-4-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-11-14(9-10-17(12)20(22)23)18(21)19-16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLCSXXPAMXPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970454 | |
Record name | 3-Methyl-N-(naphthalen-1-yl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5509-93-3 | |
Record name | 3-Methyl-N-(naphthalen-1-yl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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